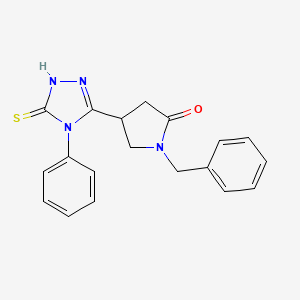![molecular formula C25H21Cl2N3O3 B6456367 2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 2549034-92-4](/img/structure/B6456367.png)
2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 6-methyluracil, which is widespread in nature and serves as the basis for obtaining a number of new medicinal compounds . The compound was synthesized by the reaction of 6-methyluracil with 2-chloromethyltiiran, which resulted in 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .
Synthesis Analysis
The synthesis of the compound was carried out in two steps . Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final compound .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis . According to X-ray diffraction analysis, molecules of the compound form orthorhombic crystals with the space group Pna21 .Chemical Reactions Analysis
The compound’s conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Applications De Recherche Scientifique
- Relevance : The compound’s boron-containing moiety makes it an excellent candidate for SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use .
- Significance : Sulfentrazone is an effective herbicide used in agriculture to control weeds. The continuous nitration process of this intermediate is crucial for its production .
- Application : The compound can participate in catalytic protodeboronation reactions, leading to valuable transformations. For instance, it enables formal anti-Markovnikov alkene hydromethylation, a previously unknown process .
Suzuki–Miyaura Coupling
Triazolinone Herbicide Synthesis
Protodeboronation Reactions
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O3/c1-15-6-5-7-16(2)23(15)28-22(31)14-29-21-9-4-3-8-19(21)24(32)30(25(29)33)13-17-10-11-18(26)12-20(17)27/h3-12H,13-14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOJAZJKUTMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456348.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluoro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456353.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)
![1-benzyl-4-[4-(naphthalen-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B6456365.png)
![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6456371.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6456372.png)